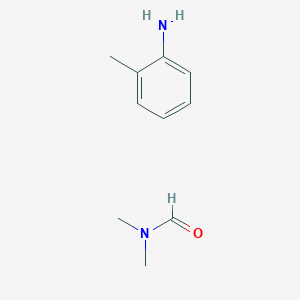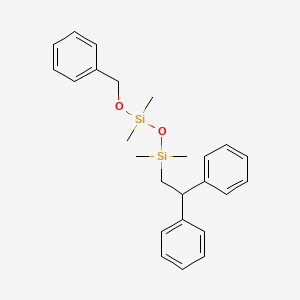
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a benzyloxy group and a diphenylethyl group attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of benzyloxy and diphenylethyl precursors with a disiloxane compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes or other reduced silicon-containing compounds.
Substitution: The benzyloxy and diphenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction may produce silanes. Substitution reactions can result in a variety of functionalized disiloxane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with molecular targets and pathways specific to its application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with proteins or enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane: Similar structure but with a single silicon atom.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsiloxane: Similar structure but with a different siloxane backbone.
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethylsilane oxide: Similar structure but with an oxidized silicon atom.
Uniqueness
1-(Benzyloxy)-3-(2,2-diphenylethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties compared to similar compounds with single silicon atoms or different siloxane structures. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
820207-12-3 |
|---|---|
Molekularformel |
C25H32O2Si2 |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
[dimethyl(phenylmethoxy)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C25H32O2Si2/c1-28(2,27-29(3,4)26-20-22-14-8-5-9-15-22)21-25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,20-21H2,1-4H3 |
InChI-Schlüssel |
SNTYIIYTAUGMGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


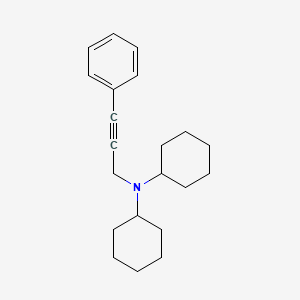
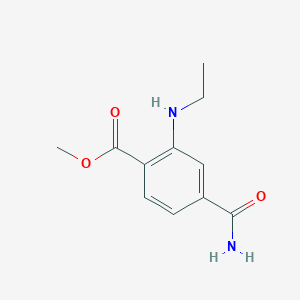

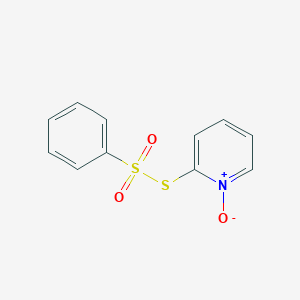
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
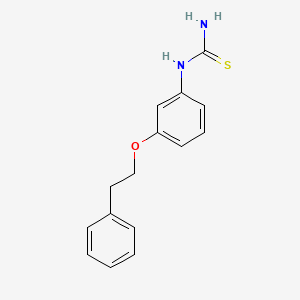
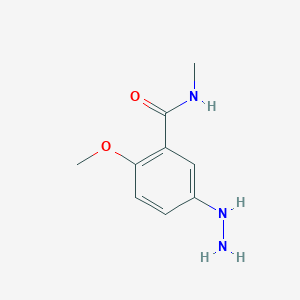
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
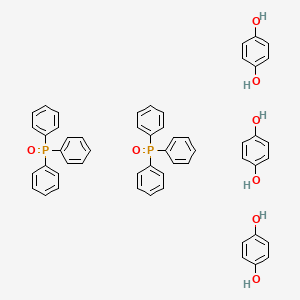
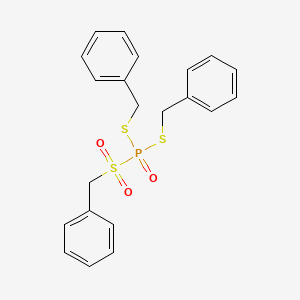
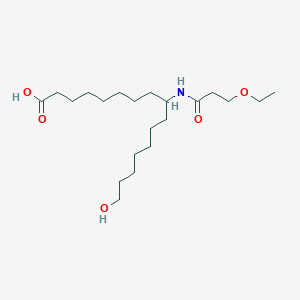
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
